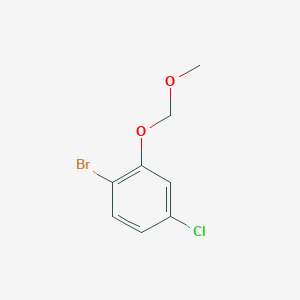

1-Bromo-4-chloro-2-(methoxymethoxy)benzene

Description

Significance of Aryl Halides as Synthetic Building Blocks

Aryl halides are foundational components in a multitude of synthetic transformations, most notably in the realm of cross-coupling reactions. wikipedia.orgfiveable.me The carbon-halogen bond in aryl halides, particularly bromides and iodides, is amenable to oxidative addition with transition metal catalysts, such as palladium, which initiates catalytic cycles for the formation of new carbon-carbon and carbon-heteroatom bonds. fiveable.me This reactivity has made aryl halides indispensable precursors for the synthesis of a wide range of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. iitk.ac.inlibretexts.org The specific halogen present on the aromatic ring influences the reactivity, with the general trend for reactivity in cross-coupling reactions being I > Br > Cl. fiveable.me

Role of Protecting Group Strategies, with Emphasis on Methoxymethoxy (MOM) Ethers

In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a desired transformation elsewhere in the molecule. This is the role of a protecting group. adichemistry.com For hydroxyl groups, particularly phenols, the methoxymethyl (MOM) ether is a commonly employed protecting group. adichemistry.com The MOM group is typically installed by reacting the alcohol with chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base. wikipedia.org

The utility of the MOM ether lies in its stability across a range of reaction conditions, including those that are basic, nucleophilic, and involve many oxidizing and reducing agents. adichemistry.com Crucially, the MOM group can be readily removed (deprotected) under acidic conditions to regenerate the hydroxyl group, often with high yield. adichemistry.com This stability and facile cleavage make the MOM group a valuable tool in the synthetic chemist's arsenal.

Structural Context of 1-Bromo-4-chloro-2-(methoxymethoxy)benzene within Substituted Benzene (B151609) Derivatives

This compound is a trisubstituted benzene derivative. The arrangement of the bromo, chloro, and methoxymethoxy groups on the benzene ring dictates its chemical properties and potential synthetic applications. The methoxymethoxy group is an ortho-, para-director in electrophilic aromatic substitution reactions due to the electron-donating nature of the ether oxygen. Conversely, the bromine and chlorine atoms are deactivating yet also ortho-, para-directing. The interplay of these directing effects can be complex and would influence the regioselectivity of any further substitution reactions on the aromatic ring.

The presence of two different halogen atoms (bromine and chlorine) offers the potential for selective reactivity in cross-coupling reactions. Generally, the carbon-bromine bond is more reactive towards oxidative addition with palladium catalysts than the carbon-chlorine bond. This difference in reactivity can, in principle, allow for sequential functionalization of the aromatic ring.

Overview of Research Trajectories Pertaining to this compound

While this compound is commercially available, indicating its use in chemical synthesis, a thorough review of the scientific literature does not reveal extensive, detailed research focused specifically on this compound. sigmaaldrich.comambeed.comnih.gov Its structural features, however, suggest a number of potential research applications.

Given its nature as a dihalogenated aryl ether, this compound is a prime candidate for use in sequential cross-coupling reactions. For instance, the more reactive bromo position could be selectively functionalized via a Suzuki, Heck, or Sonogashira coupling, leaving the chloro position intact for a subsequent, different coupling reaction under more forcing conditions. This would allow for the controlled and stepwise introduction of different substituents onto the aromatic ring, a valuable strategy in the synthesis of complex molecules.

Furthermore, the methoxymethoxy group, being a protecting group for a phenol (B47542), implies that this compound is likely used as a stable precursor to a 2-bromo-5-chlorophenol (B87913) derivative. After performing the desired transformations at the halogenated positions, the MOM group can be removed to reveal the phenolic hydroxyl group, which can then be used in further reactions, such as ether or ester formation.

While specific, published research trajectories for this compound are not readily apparent, its structure strongly suggests its utility as a versatile building block in synthetic organic chemistry, particularly for the construction of highly substituted aromatic compounds. The following table summarizes the key properties of this compound.

| Property | Value |

| CAS Number | 2153526-95-3 |

| Molecular Formula | C₈H₈BrClO₂ |

| Molecular Weight | 251.50 g/mol |

| Physical Form | Liquid |

| IUPAC Name | This compound |

Data sourced from PubChem and commercial supplier information. sigmaaldrich.comnih.gov

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-chloro-2-(methoxymethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO2/c1-11-5-12-8-4-6(10)2-3-7(8)9/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJJLJERTYDDSCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(C=CC(=C1)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of 1 Bromo 4 Chloro 2 Methoxymethoxy Benzene

Strategies for the Construction of the Halogenated Benzene (B151609) Core

The foundational step in synthesizing 1-bromo-4-chloro-2-(methoxymethoxy)benzene is the creation of its dihalogenated phenol (B47542) precursor, 2-bromo-5-chlorophenol (B87913). biosynth.com The regiochemistry of this precursor is paramount, and its synthesis requires careful control over reaction conditions to direct the halogen atoms to the correct positions on the aromatic ring.

Electrophilic Aromatic Substitution Approaches for Halogen Introduction

Electrophilic aromatic substitution is a cornerstone of arene functionalization and a common method for introducing halogen atoms. The hydroxyl group of a phenol is a strongly activating, ortho-, para-directing group, while halogens are deactivating but also ortho-, para-directing. This interplay of electronic effects governs the outcome of halogenation reactions.

For instance, the synthesis of 2-bromo-5-chlorophenol can be approached by the bromination of a 4-chlorophenol (B41353) derivative. The hydroxyl group directs the incoming electrophilic bromine to the positions ortho to it (positions 2 and 6). Similarly, the chlorine atom directs the incoming electrophile to its ortho and para positions. The convergence of these directing effects favors the formation of 2-bromo-4-chlorophenol. However, achieving high regioselectivity can be challenging, as the formation of isomers, such as the 6-bromo isomer, is a common side reaction.

To optimize the yield of the desired product and minimize byproducts like di-brominated compounds, reaction conditions must be finely tuned.

Table 1: Conditions for Electrophilic Bromination of 4-Chloro Intermediates

| Parameter | Condition | Purpose |

| Solvent | Acetic Acid | Provides a polar medium for the reaction. |

| Base | Sodium Acetate (1–2 equiv.) | Neutralizes the HBr byproduct. |

| Brominating Agent | Liquid Bromine (1.05–1.2 equiv.) | Source of the electrophilic bromine. |

| Temperature | 50–80°C | Controls the reaction rate and exotherm. |

| Control Measure | Incremental addition of bromine | Minimizes the formation of di-bromination byproducts. |

Directed Ortho Metalation (DoM) Strategies Preceding Halogenation

Directed ortho metalation (DoM) offers a powerful alternative for achieving high regioselectivity in the functionalization of aromatic compounds. organic-chemistry.org This strategy utilizes a directing metalation group (DMG) to activate a specific ortho-proton for deprotonation by a strong base, typically an organolithium reagent. The resulting aryllithium intermediate can then be trapped by an electrophile, such as a halogen source. organic-chemistry.orgnih.gov

In the context of phenol synthesis, the hydroxyl group itself is not a suitable DMG as it would be deprotonated by the strong base. Therefore, it must first be converted into a suitable DMG, such as a carbamate (B1207046) or an ether. nih.govresearchgate.net While the direct application of DoM to produce 2-bromo-5-chlorophenol is not widely documented, the principles can be applied. For example, a protected 4-chlorophenol could be subjected to DoM to introduce a bromine atom at the 2-position. The success of this approach is highly dependent on the choice of both the protecting group and the base to avoid unwanted side reactions. nih.gov

Regioselective Halogenation Protocols Utilizing Brominating and Chlorinating Agents

Achieving regioselectivity in halogenation is a significant challenge in synthetic chemistry. Various protocols have been developed to control the position of halogen introduction. The choice of halogenating agent is crucial. For chlorination, reagents like N-chlorosuccinimide (NCS) and 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) are often used. scientificupdate.com For bromination, N-bromosuccinimide (NBS) and liquid bromine are common choices. scientificupdate.com

Catalytic methods have emerged to improve ortho-selectivity in the halogenation of phenols. scientificupdate.com For example, ammonium (B1175870) salt catalysts have been shown to direct chlorination to the ortho position with high selectivity. scientificupdate.com The mechanism is believed to involve the formation of an N-halo intermediate, with the counter-ion playing a role in directing the halogen to the ortho position through hydrogen bonding with the phenolic proton. scientificupdate.com Such strategies could be adapted for the synthesis of the 2-bromo-5-chlorophenol precursor by carefully selecting the starting material and catalyst system to favor the desired halogenation pattern.

Methodologies for the Introduction of the Methoxymethoxy Protecting Group

Once the 2-bromo-5-chlorophenol precursor is obtained, the final step is the protection of the phenolic hydroxyl group with a methoxymethyl (MOM) group. adichemistry.comwikipedia.org This is a common strategy in multi-step syntheses to prevent the acidic phenol from interfering with subsequent reactions.

Phenolic Precursor Synthesis and Functionalization

The key precursor for this stage is 2-bromo-5-chlorophenol. biosynth.com This compound can be synthesized through various routes, including the electrophilic bromination of 3-chlorophenol, although this can lead to a mixture of isomers. An alternative route involves the demethylation of 5-bromo-2-chloroanisole (B101544) using a strong Lewis acid like boron tribromide, which has been reported to produce 5-bromo-2-chlorophenol (B68879) in high yield. chemicalbook.com It is important to note that the numbering of the substituents changes depending on the starting material, but the relative positions remain the same.

Etherification via Chloromethyl Methyl Ether (MOM-Cl) and Base-Mediated Reactions

The protection of the hydroxyl group of 2-bromo-5-chlorophenol as a methoxymethyl ether is typically achieved through a Williamson ether synthesis-type reaction. adichemistry.com This involves deprotonating the phenol with a suitable base to form a phenoxide anion, which then acts as a nucleophile and attacks the electrophilic carbon of chloromethyl methyl ether (MOM-Cl). wikipedia.orgyoutube.com

Common bases used for this transformation include sodium hydride (NaH) or potassium carbonate (K₂CO₃). adichemistry.comchemicalbook.com The reaction is typically carried out in an aprotic polar solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). adichemistry.comchemicalbook.com The use of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in a solvent like dichloromethane (B109758) is also a well-established method. wikipedia.org

Table 2: Typical Conditions for MOM Protection of Phenols adichemistry.comwikipedia.orgchemicalbook.comupm.edu.my

| Reagent/Condition | Role | Example |

| Protecting Agent | Source of the MOM group | Chloromethyl methyl ether (MOM-Cl) |

| Base | Deprotonates the phenol | Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃), DIPEA |

| Solvent | Reaction medium | DMF, THF, Dichloromethane |

| Temperature | Reaction rate control | 0°C to Room Temperature |

The selection of the base and solvent system can influence the reaction rate and yield. For instance, a strong base like NaH ensures complete deprotonation of the phenol, driving the reaction to completion. adichemistry.com

Optimization of Reaction Conditions for MOM-Ether Formation

The formation of the methoxymethyl (MOM) ether from 2-bromo-5-chlorophenol involves the reaction of the phenolic hydroxyl group with a suitable methoxymethylating agent, typically chloromethyl methyl ether (MOMCl), in the presence of a base and an appropriate solvent. nih.govadichemistry.com The efficiency of this O-alkylation reaction is highly dependent on several interconnected parameters, including the choice of base, solvent, reaction temperature, and duration. A systematic optimization of these conditions is essential to achieve high yields and purity.

Influence of the Base

The selection of a suitable base is paramount to deprotonate the phenolic hydroxyl group, thereby activating it for nucleophilic attack on the MOMCl. The base must be strong enough to deprotonate the phenol but not so reactive as to cause decomposition of the starting material or product. Several bases are commonly employed for this transformation, with varying degrees of success.

A comparative study often involves screening common organic and inorganic bases. Non-nucleophilic amine bases, such as N,N-diisopropylethylamine (DIPEA), are frequently used to scavenge the HCl generated during the reaction. adichemistry.com Stronger bases like sodium hydride (NaH), a non-nucleophilic strong base, are also effective in generating the phenoxide in situ. adichemistry.com The table below summarizes typical findings from an optimization study comparing different bases for the methoxymethylation of 2-bromo-5-chlorophenol.

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| N,N-Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) | 25 | 12 | 92 |

| Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 0 to 25 | 6 | 95 |

| Potassium Carbonate (K₂CO₃) | Acetone | 56 | 24 | 75 |

| Triethylamine (TEA) | Dichloromethane (DCM) | 25 | 12 | 88 |

Research indicates that while hindered amine bases like DIPEA provide good to excellent yields in solvents like dichloromethane (DCM), stronger bases such as sodium hydride (NaH) in an aprotic polar solvent like tetrahydrofuran (THF) can often lead to higher yields and shorter reaction times.

Influence of the Solvent

The solvent plays a critical role by solubilizing the reactants and influencing the reactivity of the nucleophile. The choice of solvent is often linked to the base being used. For reactions involving sodium hydride, polar aprotic solvents like THF or dimethylformamide (DMF) are preferred. nih.govadichemistry.com For reactions using amine bases, halogenated solvents such as dichloromethane are common. nih.gov

An optimization study would evaluate a matrix of solvent and base combinations to identify the most effective system.

| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Dichloromethane (DCM) | DIPEA | 25 | 12 | 92 |

| Tetrahydrofuran (THF) | NaH | 25 | 6 | 95 |

| Dimethylformamide (DMF) | NaH | 25 | 4 | 94 |

| Acetonitrile (MeCN) | DIPEA | 25 | 12 | 85 |

The data suggests that polar aprotic solvents like THF and DMF generally facilitate the reaction effectively, particularly when paired with a strong base like NaH. Dichloromethane remains a viable and effective option, especially when using amine bases.

Influence of Temperature and Reaction Time

Temperature control is crucial for managing the reaction rate and preventing the formation of byproducts. MOM-ether formation on phenols is often initiated at a reduced temperature (e.g., 0 °C) to control the initial exothermic reaction, particularly when using highly reactive reagents like NaH. nih.gov The reaction mixture is then typically allowed to warm to room temperature to ensure completion. nih.gov

Reaction progress is monitored using techniques like Thin Layer Chromatography (TLC) to determine the point of maximum conversion of the starting material. The optimal reaction time is the point at which the starting phenol spot on the TLC plate has been completely consumed, without the significant appearance of degradation products. For the methoxymethylation of 2-bromo-5-chlorophenol, reaction times can vary from a few hours to overnight, depending on the specific conditions employed. The combination of NaH in THF or DMF at temperatures from 0 °C to room temperature generally results in the most efficient conversion, often within 4 to 6 hours.

Reactivity and Transformational Chemistry of 1 Bromo 4 Chloro 2 Methoxymethoxy Benzene

Nucleophilic Substitution Reactions Involving Aryl Halides

Aryl halides, such as 1-Bromo-4-chloro-2-(methoxymethoxy)benzene, are generally characterized by their low reactivity toward traditional nucleophilic substitution reactions (via SN1 or SN2 mechanisms). This inertness is attributed to the high energy required to break the strong carbon-halogen bond, which possesses partial double-bond character due to resonance with the benzene (B151609) ring, and the electronic repulsion between the incoming nucleophile and the π-electron system of the aromatic ring. However, under specific conditions or with particular substitution patterns, these reactions can occur through alternative pathways like the SNAr (addition-elimination) mechanism.

The reactivity of halogens on an aromatic ring is governed by a combination of steric and electronic factors, collectively known as stereoelectronic effects. These effects dictate the stability of the molecule and the transition states involved in a reaction.

Bond Strength and Polarizability : The carbon-bromine (C-Br) bond is weaker and longer than the carbon-chlorine (C-Cl) bond. This difference in bond energy means that less energy is required to cleave the C-Br bond, making it inherently more reactive in many chemical transformations. Furthermore, bromine is more polarizable than chlorine, which allows for more effective orbital overlap in the transition states of many reactions, particularly those involving transition metals.

Electronegativity : Chlorine is more electronegative than bromine. This results in the C-Cl bond being more polarized than the C-Br bond. While this might suggest a greater susceptibility to nucleophilic attack at the carbon attached to chlorine, the overriding factor in many reaction types is the bond strength.

In dihalogenated benzenes containing both bromine and chlorine, selective substitution is a key synthetic challenge. The difference in reactivity between the C-Br and C-Cl bonds is the primary tool for achieving this selectivity.

In nucleophilic aromatic substitution reactions, which are generally difficult for this substrate due to the electron-donating MOM group, any potential reaction would be expected to occur preferentially at the bromine-bearing carbon. However, the most significant and synthetically useful selectivity is observed in metal-catalyzed cross-coupling reactions. In these reactions, the oxidative addition of the aryl halide to a low-valent metal center (e.g., Palladium(0) or Nickel(0)) is the rate-determining step. The weaker C-Br bond reacts much more readily than the stronger C-Cl bond, allowing for highly selective transformations at the C1 position while leaving the C4 position untouched. This differential reactivity allows for sequential functionalization, where the bromine is first replaced via a cross-coupling reaction, and the chlorine can then be targeted under more forcing reaction conditions or with a different catalytic system.

Cross-Coupling Reaction Chemistry

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they represent the most important class of transformations for this compound. The predictable and high selectivity for the C-Br bond is a cornerstone of its synthetic utility.

Palladium catalysts are extensively used for cross-coupling reactions due to their efficiency and functional group tolerance. uky.edu For substrates like this compound, these reactions proceed with high chemoselectivity at the C-Br bond.

Suzuki-Miyaura Coupling : This reaction couples an organoboron compound with an organohalide. nih.gov The reaction of this compound with an arylboronic acid would selectively yield a chloro-substituted biaryl derivative. The C-Cl bond remains intact under standard Suzuki conditions, available for subsequent transformations. youtube.com

| Coupling Partner | Catalyst | Base | Solvent | Product | Ref. |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 4-Chloro-2-(methoxymethoxy)-1,1'-biphenyl | nih.gov |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 4-Chloro-4'-methoxy-2-(methoxymethoxy)-1,1'-biphenyl | nih.gov |

Heck Reaction : The Heck reaction forms a substituted alkene by reacting an organohalide with an alkene in the presence of a base. researchgate.netmanchesterorganics.com This reaction would selectively occur at the C-Br position, attaching a vinyl group while preserving the C-Cl bond. acs.org

| Alkene | Catalyst | Base | Solvent | Product | Ref. |

| Styrene | Pd(OAc)₂ | Et₃N | DMF | 1-Chloro-4-((E)-styryl)-3-(methoxymethoxy)benzene | researchgate.net |

| n-Butyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | NaOAc | Acetonitrile | Butyl (E)-3-(5-chloro-2-(methoxymethoxy)phenyl)acrylate | manchesterorganics.com |

Sonogashira Coupling : This reaction couples a terminal alkyne with an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst. harvard.edunih.gov The reaction with this compound would selectively form an arylalkyne at the C-Br position. wikipedia.org

| Alkyne | Catalyst | Co-catalyst | Base | Solvent | Product | Ref. |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 1-Chloro-4-(phenylethynyl)-3-(methoxymethoxy)benzene | harvard.edu |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | Toluene | ( (5-Chloro-2-(methoxymethoxy)phenyl)ethynyl)trimethylsilane | nih.gov |

Nickel catalysts have emerged as a more economical alternative to palladium for cross-coupling reactions. organic-chemistry.org While they can also activate the C-Br bond with high selectivity, certain nickel-based systems are also capable of activating the more robust C-Cl bond, often under different reaction conditions. baranlab.org This allows for a potential two-step functionalization strategy: a selective palladium-catalyzed reaction at the bromine, followed by a nickel-catalyzed reaction at the chlorine. The choice of ligands and reaction conditions is crucial for controlling the selectivity of nickel-catalyzed cross-couplings.

Directed arylation, a subset of C-H activation/functionalization, allows for the formation of C-C bonds at positions determined by a directing group on the aromatic ring. The most common strategy for this is Directed ortho Metalation (DoM).

In this compound, the MOM ether (methoxymethoxy group) can act as a directed metalation group (DMG). nih.gov The oxygen atoms of the MOM group can coordinate to a strong organolithium base, such as n-butyllithium, directing the deprotonation of the adjacent C-H bond at the C3 position. This generates a highly reactive aryllithium intermediate, which can then be quenched with a wide variety of electrophiles.

While the MOM group is an established DMG, its directing power is considered moderate and can sometimes be complicated by proton transfer from its own methyl group. nih.govwikipedia.org However, it generally directs metalation ortho to itself. In this specific molecule, the C3 position is the only available ortho position to the MOM group. This regioselectivity provides a powerful method for introducing a third substituent onto the benzene ring at a position that is not easily functionalized by other means. After the DoM and electrophilic quench, the resulting polysubstituted aromatic compound retains its bromine and chlorine atoms for subsequent cross-coupling reactions.

Lithiation and Carbanion Chemistry

The generation of organolithium species from aryl halides is a powerful strategy for the formation of new carbon-carbon and carbon-heteroatom bonds. In the case of this compound, two primary pathways for lithiation can be envisaged: directed ortho metalation and halogen-lithium exchange.

The methoxymethoxy (MOM) group is a well-established directing group in ortho-lithiation reactions. The oxygen atoms of the MOM group can coordinate to an organolithium base, such as n-butyllithium or sec-butyllithium, thereby directing deprotonation to an adjacent ortho position. In this compound, the position ortho to the MOM group is substituted with a bromine atom. While direct deprotonation at the C3 position is sterically hindered and electronically less favorable, the primary mode of lithiation is expected to be halogen-lithium exchange at the C1 position.

Halogen-lithium exchange is a rapid equilibrium process, with the position of the equilibrium being dictated by the relative stability of the organolithium species. The exchange of a bromine atom for a lithium atom is typically very fast and can be achieved at low temperatures (e.g., -78 °C) using alkyllithium reagents like n-butyllithium or tert-butyllithium. Given the substitution pattern of the starting material, treatment with an alkyllithium reagent is anticipated to selectively generate the 4-chloro-2-(methoxymethoxy)phenyllithium intermediate via bromine-lithium exchange.

Table 1: Potential Lithiation Pathways for this compound

| Lithiation Method | Reagent | Expected Major Intermediate |

| Halogen-Lithium Exchange | n-Butyllithium or tert-Butyllithium | 4-Chloro-2-(methoxymethoxy)phenyllithium |

| Directed Ortho Metalation | sec-Butyllithium/TMEDA | Less likely due to the presence of bromine |

The aryllithium species generated from this compound is a potent nucleophile and can react with a wide array of electrophiles to introduce new functional groups at the C1 position. This two-step sequence of halogen-lithium exchange followed by electrophilic quench provides a versatile method for the synthesis of substituted 4-chloro-2-(methoxymethoxy)benzene derivatives.

Table 2: Representative Electrophilic Quenching Reactions

| Electrophile | Reagent | Expected Product |

| Aldehydes/Ketones | RCHO / R₂CO | Substituted benzyl (B1604629) alcohols |

| Esters | RCOOR' | Ketones |

| Carbon dioxide | CO₂ | Carboxylic acids |

| Alkyl halides | R-X | Alkylated arenes |

| Silyl halides | R₃SiCl | Aryl silanes |

| Borates | B(OR)₃ | Aryl boronic esters |

Electrophilic Reactions on the Aromatic Ring

Electrophilic aromatic substitution (EAS) is a fundamental process for the functionalization of benzene derivatives. The regiochemical outcome of EAS reactions on this compound is governed by the directing effects of the existing substituents. The methoxymethoxy group is a strong activating group and an ortho, para-director. The bromine and chlorine atoms are deactivating groups but are also ortho, para-directors. The combined influence of these substituents will determine the position of further electrophilic attack.

Given the strong activating and directing effect of the MOM group, electrophilic substitution is most likely to occur at the positions ortho or para to it. The para position is already occupied by a chlorine atom, and one ortho position is occupied by a bromine atom. Therefore, the most probable site for electrophilic attack is the C3 position, which is ortho to the MOM group and meta to the chloro group.

Further halogenation of this compound, for instance with bromine (Br₂) in the presence of a Lewis acid catalyst, would be expected to introduce a bromine atom at the C3 position, yielding 1,3-dibromo-4-chloro-2-(methoxymethoxy)benzene. The strong activation by the MOM group should facilitate this reaction under relatively mild conditions.

Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, would introduce a nitro group (-NO₂) onto the aromatic ring. Similarly, sulfonation with fuming sulfuric acid would introduce a sulfonic acid group (-SO₃H). Based on the directing effects of the existing substituents, the major product in both reactions is anticipated to be the result of substitution at the C3 position.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product |

| Bromination | Br₂ / FeBr₃ | 1,3-Dibromo-4-chloro-2-(methoxymethoxy)benzene |

| Nitration | HNO₃ / H₂SO₄ | 1-Bromo-4-chloro-2-(methoxymethoxy)-3-nitrobenzene |

| Sulfonation | H₂SO₄ / SO₃ | 4-Bromo-5-chloro-3-(methoxymethoxy)benzenesulfonic acid |

Protecting Group Manipulations

The methoxymethyl (MOM) group is a common protecting group for phenols due to its stability under a range of conditions, particularly basic and nucleophilic environments. However, it can be readily cleaved under acidic conditions to regenerate the free phenol (B47542). This deprotection step is often a crucial final step in a synthetic sequence.

The cleavage of the MOM ether in this compound to yield 2-bromo-5-chlorophenol (B87913) can be achieved using a variety of acidic reagents. The choice of reagent and reaction conditions can be tailored to the sensitivity of other functional groups present in the molecule.

Table 4: Reagents for the Deprotection of the MOM Group

| Reagent | Typical Conditions |

| Hydrochloric acid (HCl) | Aqueous or in an organic solvent (e.g., methanol, THF) |

| Trifluoroacetic acid (TFA) | Neat or in a solvent like dichloromethane (B109758) |

| Lewis acids (e.g., BBr₃, TiCl₄) | Anhydrous solvent at low temperature |

| p-Toluenesulfonic acid (TsOH) | In a protic solvent, often with heating |

Deprotection Strategies for the Methoxymethoxy Group

The removal of the MOM group from an aromatic substrate like this compound is a crucial step to unmask the phenolic hydroxyl group for further reactions. This deprotection is typically achieved under acidic conditions, which facilitate the cleavage of the ether linkage. nih.govwikipedia.org The general mechanism involves protonation of one of the ether oxygens, followed by nucleophilic attack and subsequent hydrolysis to release the free phenol, formaldehyde, and methanol. masterorganicchemistry.com

Historically, the deprotection of MOM ethers has been conducted using strong Brønsted acids such as hydrochloric or sulfuric acid in a suitable solvent. mdpi.com While effective, these "forcing conditions" can be detrimental to sensitive functional groups within the molecule. masterorganicchemistry.com This has spurred the development of milder and more selective methods, including the use of solid acid catalysts.

One efficient method involves the use of a Wells-Dawson heteropolyacid (H₆P₂W₁₈O₆₂·aq.), either in bulk or supported on silica, as a reusable and environmentally benign catalyst. mdpi.comresearchgate.net This solid acid promotes the clean and rapid deprotection of various phenolic MOM ethers, often achieving high to quantitative yields in less than an hour. mdpi.comresearchgate.net The reaction proceeds under heterogeneous conditions, simplifying catalyst recovery and product purification. researchgate.net

Another effective heterogeneous catalyst is silica-supported sodium hydrogen sulfate (NaHSO₄·SiO₂), which allows for the chemoselective deprotection of phenolic MOM ethers at room temperature. organic-chemistry.org These solid-phase methods represent a significant advancement over traditional homogeneous acid catalysis, offering improved handling and reduced environmental impact. mdpi.com

| Substrate (MOM-Protected Phenol) | Solvent | Time (min) | Yield (%) |

|---|---|---|---|

| 4-Methoxyphenol derivative | 1,2-Dichloroethane | 30 | 95 |

| 4-Nitrophenol derivative | 1,2-Dichloroethane | 45 | 98 |

| 2-Naphthol derivative | 1,2-Dichloroethane | 30 | 98 |

| 4-tert-Butylphenol derivative | 1,2-Dichloroethane | 30 | 95 |

Lewis acids offer an alternative pathway for MOM group cleavage, often under milder and non-acidic conditions, which is advantageous for substrates bearing acid-labile functionalities. nih.govwikipedia.org A notable method employs a combination of a trialkylsilyl triflate, such as trimethylsilyl triflate (TMSOTf), and 2,2′-bipyridyl in acetonitrile. nih.govacs.org

The mechanism for the deprotection of aromatic MOM ethers with this system differs from that of their aliphatic counterparts. nih.gov The aromatic MOM ether is first converted to a trimethylsilyl (TMS) ether intermediate, which is then hydrolyzed upon the addition of water to yield the phenol. nih.govacs.org This process is highly efficient for a range of aromatic MOM ethers, including those with both electron-donating and electron-withdrawing substituents. The presence of electron-withdrawing groups, such as the bromo and chloro atoms in this compound, may necessitate longer reaction times or heating to achieve high yields. acs.org

Another mild and rapid Lewis acid-mediated protocol utilizes zinc bromide (ZnBr₂) in the presence of a soft nucleophile like n-propanethiol (n-PrSH). researchgate.net This system can cleave MOM ethers from various alcohols and phenols in less than ten minutes with high yield and selectivity. researchgate.net

| Substituent on Aromatic Ring | Time | Temperature | Yield (%) |

|---|---|---|---|

| 4-Methyl | 1 h | Room Temp. | 96 |

| 4-Methoxy | 1 h | Room Temp. | 98 |

| 4-Nitro | 4 h | 50 °C | 95 |

| 4-Triphenylmethyl ether | 1.5 h | Room Temp. | 95 |

Regioselective Deprotection in Polyfunctionalized Systems

In complex molecules containing multiple protecting groups or functional moieties, the ability to selectively deprotect one site without affecting others is paramount. The mild conditions of certain Lewis acid-mediated methods are particularly suited for this purpose. For instance, the TMSOTf/2,2'-bipyridyl system has been shown to deprotect an aromatic MOM ether without cleaving a highly acid-sensitive triphenylmethyl (Tr) ether present in the same molecule. nih.govacs.org

Furthermore, the choice of reagent can impart remarkable regioselectivity. A fascinating example of this is seen in substrates possessing both aromatic and aliphatic MOM ethers. nih.gov By substituting TMSOTf with the bulkier triethylsilyl triflate (TESOTf), it is possible to achieve a direct and selective conversion of the aromatic MOM ether into a stable triethylsilyl (TES) ether. nih.gov Subsequent addition of water then selectively cleaves the aliphatic MOM ether, leaving the newly formed aromatic TES ether intact. nih.gov This differential reactivity allows for the strategic unmasking of hydroxyl groups based on their electronic and steric environment, a principle that would be directly applicable to complex derivatives of this compound.

Applications As a Key Intermediate in Complex Molecule Synthesis

Utility in Target-Oriented Synthesis of Natural Products

While direct, published total syntheses of complex natural products using this specific starting material are not extensively documented, its structure is ideally suited for the assembly of various natural product scaffolds.

The indole (B1671886) ring system is a privileged scaffold in a vast number of alkaloids with significant biological activity. The synthesis of substituted indoles often relies on the coupling of aryl halides with appropriate nitrogen-containing precursors. A building block like 1-Bromo-4-chloro-2-(methoxymethoxy)benzene is a promising candidate for such syntheses. For instance, in a hypothetical scenario applying a modern cross-coupling strategy, the bromine atom could be selectively coupled with an amine or an ammonia (B1221849) surrogate via a Buchwald-Hartwig amination, a foundational step towards forming the pyrrole (B145914) portion of an indole ring. Subsequent intramolecular reactions, potentially involving the less reactive chlorine atom or the deprotected phenol (B47542), could then be employed to complete the intricate frameworks typical of indole alkaloids.

Beyond alkaloids, the compound is a viable precursor for a range of biologically important structures. For example, a related compound, 1-bromo-4-chloro-2,5-dimethoxybenzene, has been utilized as a precursor in the synthesis of hydroxylated metabolites of polychlorinated biphenyls (PCBs) for toxicological studies. nih.gov This involves Suzuki coupling reactions, a process for which this compound is also well-suited. nih.gov The ability to perform selective metal-halogen exchange at the bromine position, followed by reaction with an electrophile, and then a different coupling reaction at the chlorine site, allows for the controlled construction of complex biaryl or other elaborate systems.

Role in Pharmaceutical Synthesis

The most prominent application of intermediates structurally related to this compound is in the synthesis of modern pharmaceuticals.

The antidiabetic drug Dapagliflozin, a selective SGLT2 inhibitor, is a prime example of a complex pharmaceutical whose synthesis relies on a highly substituted benzene (B151609) core. A key intermediate in many reported syntheses of Dapagliflozin is 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene. oriprobe.comgoogle.comgoogle.comresearchgate.net While many routes to this intermediate start from 5-bromo-2-chlorobenzoic acid, oriprobe.comgoogle.comsci-hub.se a building block like this compound represents a viable alternative starting point.

A plausible synthetic sequence would involve the deprotection of the methoxymethyl (MOM) ether under acidic conditions to reveal the free phenol. This phenol could then be alkylated to install the required 4-ethoxybenzyl side chain, thereby producing the crucial Dapagliflozin intermediate. The bromine atom of this intermediate is then typically transformed via a lithium-halogen exchange and coupled with a protected gluconolactone (B72293) derivative to build the C-aryl glucoside core of Dapagliflozin. researchgate.net

The term "building block" aptly describes this compound in the context of medicinal chemistry. dntb.gov.uasciencedaily.com Its utility stems from the ability to perform chemoselective transformations.

Bromine Site: The C-Br bond is the most reactive site for transformations such as lithium-halogen exchange to form an organolithium species, Grignard reagent formation, or direct use in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig).

Chlorine Site: The C-Cl bond is significantly less reactive than the C-Br bond in these transformations, allowing the bromine to be functionalized selectively while the chlorine remains intact for a subsequent, different coupling reaction under more forcing conditions.

MOM-Ether Site: The methoxymethyl ether is a robust protecting group for the phenol, stable to many organometallic reagents and coupling conditions. It can be readily removed with acid to unveil a nucleophilic hydroxyl group, which can then be used for ether or ester formation, or as a directing group in subsequent reactions.

This modularity allows chemists to "click" together different molecular fragments in a controlled sequence, enabling the rapid generation of diverse libraries of compounds for drug discovery programs.

Contribution to Materials Science Applications

Currently, the scientific literature does not prominently feature this compound in materials science applications. However, halogenated and polyfunctional aromatic compounds are foundational to this field. Theoretically, it could be explored as a monomer for the synthesis of specialty polymers. Through poly-condensation reactions, such as poly-aryl ether synthesis (after deprotection) or through repeated cross-coupling reactions, it could potentially be incorporated into novel polymers with tailored properties like thermal resistance or specific refractive indices. Its application in areas like organic electronics or liquid crystals remains a field for future exploration.

Polymer Precursors with Tailored Aromatic Architectures

The structure of this compound makes it a promising monomer for the synthesis of well-defined aromatic polymers. The presence of two different halogen atoms (bromine and chlorine) on the benzene ring allows for selective, stepwise reactions, a crucial feature for controlling polymer architecture.

In transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Stille couplings, the reactivity of aryl halides typically follows the order I > Br > OTf ≫ Cl. acs.org This differential reactivity means that the carbon-bromine bond can be selectively reacted while the carbon-chlorine bond remains intact. This chemoselectivity is instrumental in creating regioregular polymers. For instance, the bromine atom can undergo a coupling reaction to form a biphenyl (B1667301) linkage, leaving the chlorine atom available for subsequent polymerization or functionalization steps. This approach allows for the synthesis of polymers with precisely controlled sequences of aromatic units.

The methoxymethyl (MOM) ether serves as a protecting group for the hydroxyl functionality. adichemistry.comwikipedia.org This group is stable under a variety of reaction conditions, including those typically used for cross-coupling and Grignard reactions, but can be readily removed under acidic conditions. adichemistry.comeurekaselect.com In the context of polymer synthesis, this allows for the creation of a precursor polymer with protected hydroxyl groups. Subsequent deprotection unmasks the phenol functionality, leading to a functionalized polymer with tailored properties, such as altered solubility, thermal stability, or the ability to coordinate with metal ions. The synthesis of poly(p-phenylene)s, a class of conducting polymers, often utilizes dihaloaromatic monomers in polycondensation reactions like the Suzuki coupling. wikipedia.org

Table 1: Relative Reactivity of Aryl Halides in Cross-Coupling Reactions

| Aryl Halide | Relative Reactivity in Suzuki Coupling | Relative Reactivity in Grignard Reagent Formation |

| Aryl Iodide | Highest | Highest |

| Aryl Bromide | High | High |

| Aryl Chloride | Low | Low |

This table illustrates the general reactivity trend, which is crucial for the selective functionalization of dihalogenated compounds like this compound.

Advanced Spectroscopic and Structural Elucidation Techniques

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The absorption of IR radiation causes molecular vibrations, such as stretching and bending of chemical bonds. Each type of bond and functional group absorbs IR radiation at a characteristic frequency, making the IR spectrum a unique "fingerprint" of the molecule.

For 1-Bromo-4-chloro-2-(methoxymethoxy)benzene, the IR spectrum would be expected to exhibit several key absorption bands corresponding to its distinct structural features. Although a specific spectrum for this compound is not publicly available, we can predict the characteristic peaks based on its constituent parts.

Expected IR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H (in methoxymethyl group) | Stretching | 3000-2850 |

| C-O-C (ether linkage) | Asymmetric Stretching | 1275-1200 |

| C-O-C (ether linkage) | Symmetric Stretching | 1150-1085 |

| Aromatic C=C | Stretching | 1600-1450 |

| C-Cl | Stretching | 850-550 |

| C-Br | Stretching | 690-515 |

| Aromatic C-H | Out-of-plane Bending | 900-675 |

The precise positions of these bands can be influenced by the electronic effects of the substituents on the benzene (B151609) ring. The presence of both electron-donating (methoxymethoxy) and electron-withdrawing (bromo and chloro) groups would likely cause shifts in the typical absorption frequencies. For instance, the pattern of the aromatic C-H out-of-plane bending bands in the 900-675 cm⁻¹ region could provide information about the substitution pattern on the benzene ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the nature of its conjugated systems.

The UV-Vis spectrum of this compound would be dominated by absorptions arising from π → π* transitions within the benzene ring. The substitution on the ring significantly affects the energy of these transitions and thus the wavelength of maximum absorption (λmax).

Benzene Ring Transitions: Unsubstituted benzene typically shows a strong absorption band (the E2 band) around 204 nm and a weaker, fine-structured band (the B band) around 254 nm.

Substituent Effects: The methoxymethoxy group, being an auxochrome (a group that enhances color), would be expected to cause a bathochromic shift (a shift to longer wavelengths) and an increase in the intensity of these absorption bands. This is due to the extension of the conjugated system by the lone pair of electrons on the oxygen atom. The halogen substituents (bromo and chloro) also act as auxochromes and would contribute to this red shift.

While a specific UV-Vis spectrum for this compound is not readily found, related compounds such as bromobenzene (B47551) exhibit absorption maxima that can serve as a reference. researchgate.net For this compound, one would anticipate a primary absorption band at a wavelength significantly longer than that of unsubstituted benzene, likely in the 260-290 nm range, reflecting the combined electronic effects of the substituents.

X-ray Crystallography for Solid-State Molecular Architecture

Conformational Analysis and Torsion Angles

The conformation of the methoxymethoxy group relative to the benzene ring is a key structural feature. The torsion angles involving the C(aryl)-O-C-O-C chain would define the orientation of this substituent. Computational studies on substituted benzenes suggest that the planarity of such substituents is influenced by steric and electronic factors. rsc.org It is likely that the methoxymethoxy group would adopt a conformation that minimizes steric hindrance with the adjacent bromine atom.

The benzene ring itself is expected to be planar, though minor deviations can occur due to the electronic and steric bulk of the substituents. The C-Br and C-Cl bond lengths would be consistent with those observed in other halogenated aromatic compounds.

Intermolecular Interactions and Crystal Packing

In the solid state, the packing of this compound molecules would be governed by a variety of intermolecular forces. These interactions are crucial in determining the crystal's stability and physical properties.

Halogen Bonding: The bromine and chlorine atoms can participate in halogen bonding, where the halogen atom acts as an electrophilic region (a σ-hole) and interacts with a nucleophilic site on an adjacent molecule, such as an oxygen atom of the methoxymethoxy group.

Hydrogen Bonding: Weak C-H···O and C-H···π hydrogen bonds are also likely to be present, further stabilizing the crystal lattice. Theoretical studies have highlighted the importance of such interactions in the packing of molecular crystals. researchgate.net

π-π Stacking: The aromatic rings may engage in π-π stacking interactions, where the electron-rich π system of one ring interacts with the π system of a neighboring ring. The substitution pattern can influence the geometry of these stacking interactions (e.g., parallel-displaced or T-shaped).

Analysis of related crystal structures, such as that of 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene, reveals the presence of weak intermolecular Br···O interactions that play a role in the crystal packing. rsc.org Similarly, in this compound, interactions between the halogen atoms and the oxygen atoms of the methoxymethoxy group would be expected to be significant drivers of the crystal architecture.

Theoretical and Computational Investigations of 1 Bromo 4 Chloro 2 Methoxymethoxy Benzene

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental tools in modern chemistry for predicting the geometric and electronic properties of molecules from first principles. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and, by extension, other molecular properties.

Ab Initio Methods for High-Level Electronic Structure Determination

Ab initio (Latin for "from the beginning") methods are a class of quantum chemical calculations that are based on first principles, without the use of any experimental data or empirical parameters beyond fundamental physical constants. These methods are generally more computationally demanding than DFT but can offer higher accuracy, especially for certain electronic properties.

Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2, MP4), and Coupled Cluster theory (e.g., CCSD, CCSD(T)). For a molecule of the size of 1-Bromo-4-chloro-2-(methoxymethoxy)benzene, HF and MP2 calculations would be feasible for geometry optimization and electronic structure analysis. Higher-level methods like CCSD(T), often considered the "gold standard" in quantum chemistry, would likely be restricted to single-point energy calculations on a DFT-optimized geometry due to their high computational cost.

An ab initio study would provide a rigorous determination of the molecule's electronic wavefunction, from which properties like ionization potential, electron affinity, and dipole moment could be accurately calculated.

Analysis of Frontier Molecular Orbitals (FMO)

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool used to predict the reactivity and kinetic stability of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

LUMO and HOMO Energetics and Spatial Distribution

The HOMO is the outermost orbital containing electrons and acts as an electron donor in chemical reactions. A higher HOMO energy indicates a greater propensity to donate electrons. The LUMO is the innermost orbital devoid of electrons and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the chemical reactivity and stability of a molecule. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

A computational study on this compound would calculate the energies of these orbitals and visualize their spatial distribution. The HOMO is expected to be located primarily on the electron-rich aromatic ring and the oxygen atoms of the methoxymethoxy group. The LUMO, on the other hand, would likely have significant contributions from the antibonding orbitals of the C-Br and C-Cl bonds, as well as the π* system of the benzene (B151609) ring.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Hypothetical Energy (eV) |

| HOMO | -6.5 |

| LUMO | -0.8 |

| HOMO-LUMO Gap | 5.7 |

Note: These energy values are hypothetical and for illustrative purposes only.

Prediction of Reactivity Hotspots

The spatial distribution of the HOMO and LUMO provides valuable information about the likely sites of electrophilic and nucleophilic attack, respectively.

Electrophilic Attack: Regions of the molecule with a high density of the HOMO are electron-rich and are therefore susceptible to attack by electrophiles. For this compound, this would likely be the carbon atoms on the benzene ring, particularly those ortho and para to the electron-donating methoxymethoxy group, modulated by the presence of the halogens.

Nucleophilic Attack: Regions with a high density of the LUMO are electron-deficient and are prone to attack by nucleophiles. The carbon atoms attached to the bromine and chlorine atoms would be expected to have a significant LUMO coefficient, making them potential sites for nucleophilic aromatic substitution reactions.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for understanding intermolecular interactions, reactivity, and the charge distribution within a molecule.

The MEP is calculated by placing a positive point charge at various points on the electron density surface and calculating the energy of interaction. The resulting potential is then color-coded onto the molecular surface.

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons and are attractive to electrophiles. In this compound, these regions would be expected around the oxygen atoms of the methoxymethoxy group.

Blue Regions: Represent areas of positive electrostatic potential, which are electron-deficient and are attractive to nucleophiles. These would likely be found around the hydrogen atoms of the methyl and methylene (B1212753) groups and potentially in the vicinity of the halogen atoms due to the σ-hole effect, especially for bromine.

Green Regions: Denote areas of neutral potential.

An MEP map of this compound would provide a clear, intuitive picture of its charge distribution, complementing the FMO analysis in predicting its reactive behavior and how it might interact with other molecules.

Identification of Electrostatic Potential Distribution on the Molecular Surface

The molecular electrostatic potential (MEP) is a valuable tool in computational chemistry that illustrates the three-dimensional charge distribution of a molecule. researchgate.net It is used to predict how molecules will interact with each other, with regions of negative potential (typically colored in shades of red) indicating electron-rich areas that are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue) indicating electron-poor areas prone to nucleophilic attack. vedantu.com Neutral or weakly charged regions are often depicted in green. vedantu.com

For this compound, the MEP surface would be shaped by the interplay of its various substituents. The oxygen atoms of the methoxymethoxy group are highly electronegative and would create a region of significant negative electrostatic potential. Conversely, the hydrogen atoms of the methyl and methylene groups would exhibit a positive potential. The benzene ring itself presents a complex landscape. The methoxymethoxy group, being an alkoxy group, acts as an electron-donating group through resonance, increasing the electron density on the aromatic ring, particularly at the ortho and para positions relative to itself. vedantu.comyoutube.com However, the bromine and chlorine atoms are electronegative and exert an electron-withdrawing inductive effect. This complex interplay of electronic effects would result in a nuanced MEP map. The areas around the halogen atoms would likely show a region of slightly positive potential on the halogen atom itself (a sigma-hole), making them potential sites for certain interactions, while the adjacent carbon atoms on the ring would be influenced by both inductive withdrawal and resonance donation.

Interactive Data Table: Predicted Electrostatic Potential Features

| Molecular Region | Predicted Electrostatic Potential | Rationale |

| Oxygen atoms of the methoxymethoxy group | Negative (Red/Yellow) | High electronegativity of oxygen. |

| Hydrogen atoms of the methoxymethoxy group | Positive (Blue/Green) | Lower electronegativity compared to carbon and oxygen. |

| Aromatic ring (ortho/para to MOM-group) | Moderately Negative | Electron-donating resonance effect of the alkoxy group. vedantu.com |

| Aromatic ring (adjacent to halogens) | Less Negative/Slightly Positive | Inductive electron withdrawal by halogens. |

| Halogen atoms (Br, Cl) | Slightly positive region (sigma-hole) | Anisotropic distribution of electron density on the halogen surface. |

Insights into Nucleophilic and Electrophilic Attack Sites

The electronic characteristics of this compound provide clear indicators for the most probable sites of nucleophilic and electrophilic attack.

Electrophilic Attack: The methoxymethoxy group is an activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. vedantu.comlibretexts.org In this molecule, the position para to the methoxymethoxy group is occupied by a chlorine atom. The two ortho positions are occupied by a bromine atom and a hydrogen atom, respectively. Therefore, the most likely site for electrophilic attack would be the unsubstituted carbon atom ortho to the methoxymethoxy group (C3 position). The increased electron density at this position, due to the +R effect of the ether group, makes it an attractive target for electron-deficient species. vedantu.com

Nucleophilic Attack: Aromatic nucleophilic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. In this molecule, the halogen atoms (bromine and chlorine) are potential leaving groups. The carbon atoms bonded to the halogens (C1 and C4) are the primary sites for potential nucleophilic attack. Computational studies on similar halobenzenes show that the presence of electron-withdrawing groups increases the positive charge on the ipso-carbon (the carbon bearing the leaving group), making it more susceptible to attack by a nucleophile. nih.gov While the methoxymethoxy group is electron-donating, the combined inductive effect of the two halogens would still render the ring relatively electron-poor compared to unsubstituted benzene, making SNAr reactions plausible under certain conditions.

Reactivity Indices and Mechanistic Pathway Predictions

Reactivity indices, derived from conceptual density functional theory (DFT), provide a quantitative measure of the reactivity of different sites within a molecule. These indices include Fukui functions, which indicate the change in electron density at a particular point when an electron is added or removed, thereby identifying sites for nucleophilic and electrophilic attack, respectively.

Exploration of Reaction Transition States and Activation Barriers

Any chemical reaction proceeds through a high-energy transition state that connects the reactants and products. The energy difference between the reactants and the transition state is known as the activation barrier or activation energy. Computational chemistry allows for the modeling of these transition states and the calculation of their corresponding activation energies. For a given reaction, a lower activation barrier corresponds to a faster reaction rate.

For this compound, computational studies could elucidate the mechanisms of various potential reactions, such as electrophilic substitution or metal-catalyzed cross-coupling reactions. For instance, in a hypothetical electrophilic nitration reaction, computational modeling could determine the transition state structures for attack at each possible position on the ring. The calculated activation barriers would then provide a quantitative prediction of the regioselectivity of the reaction. While specific data for this molecule is not available, studies on similar systems demonstrate that such calculations are highly valuable for understanding reaction outcomes. scripps.edunih.gov

Interactive Data Table: Illustrative Computational Data for a Hypothetical Reaction

Note: The following table is illustrative and does not represent actual computed data for this compound, as such data is not available in the cited literature. It serves to show the type of information that would be generated from a computational study.

| Hypothetical Reaction | Potential Pathway | Predicted Relative Activation Energy (kcal/mol) | Predicted Outcome |

| Electrophilic Nitration | Attack at C3 (ortho to MOM, meta to Cl) | Lowest | Major Product |

| Electrophilic Nitration | Attack at C5 (ortho to Cl, meta to MOM) | Higher | Minor Product |

| Electrophilic Nitration | Attack at C6 (ortho to Br, para to Cl) | Highest | Trace or no product |

Computational Studies on Selective Functionalization Pathways

Computational modeling is a powerful tool for predicting and rationalizing the selectivity of chemical reactions. By calculating the energies of intermediates and transition states for different reaction pathways, chemists can devise strategies for selective functionalization. For a molecule with multiple reactive sites like this compound, this is particularly important.

For example, this molecule has two different halogen atoms, offering the possibility for selective cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira couplings). Generally, the C-Br bond is more reactive than the C-Cl bond in such reactions. Computational studies could quantify this difference by calculating the activation barriers for the oxidative addition step for both the C-Br and C-Cl bonds to a metal catalyst (e.g., palladium). The results would likely confirm the higher reactivity of the C-Br bond, allowing for selective functionalization at this position.

Conformational Analysis and Dynamic Behavior

The rotation around the Ar-O and O-CH2 bonds of the MOM ether is subject to specific stereoelectronic effects. The anomeric effect, a phenomenon observed in carbohydrate chemistry and other systems containing heteroatoms, describes the tendency of an electronegative substituent adjacent to a heteroatom within a ring to prefer an axial orientation. scripps.eduwikipedia.org An analogous exo-anomeric effect can influence the conformation of acyclic systems like the MOM ether in this molecule. This effect involves a stabilizing interaction between a lone pair on one oxygen atom and the antibonding orbital (σ*) of the adjacent C-O bond. youtube.com This would favor a gauche conformation around the O-CH2-O-CH3 linkage.

Furthermore, the rotation of the entire methoxymethoxy group relative to the plane of the benzene ring will have a specific rotational barrier. Computational studies on similar alkoxybenzenes have been used to determine these barriers. nih.gov The preferred conformation will seek to minimize steric hindrance between the MOM group and the adjacent bulky bromine atom, while also maximizing any stabilizing electronic interactions. It is likely that the MOM group is not freely rotating but rather exists in one or a few low-energy conformations. The dynamic behavior would involve oscillations within these potential energy wells and, with sufficient energy, rotation from one preferred conformation to another.

Future Research Directions and Synthetic Prospects

Development of More Sustainable and Greener Synthetic Routes

The principles of green chemistry, which emphasize the reduction of hazardous substances and energy consumption, are increasingly influencing synthetic organic chemistry. jocpr.com Future research on the synthesis of 1-Bromo-4-chloro-2-(methoxymethoxy)benzene is likely to prioritize the development of more sustainable and environmentally friendly methods.

Catalyst-Free or Organocatalytic Approaches

Traditional methods for the halogenation of aromatic compounds often rely on metal-based catalysts, which can be toxic and difficult to remove from the final product. researchgate.net Catalyst-free and organocatalytic approaches offer a more sustainable alternative.

Future research could explore the direct halogenation of 2-(methoxymethoxy)phenol (B3031578) derivatives under catalyst-free conditions, potentially using microwave irradiation to accelerate the reaction and improve yields. researchgate.net Organocatalysis, which utilizes small organic molecules as catalysts, presents another promising avenue. For instance, suitably ortho-substituted iodobenzenes have been shown to act as organocatalysts for the bromination of alkenes, a principle that could potentially be adapted for the selective halogenation of aromatic systems. nih.gov

Table 1: Potential Organocatalytic Approaches for the Synthesis of Halogenated Phenol (B47542) Derivatives

| Catalyst Type | Potential Substrate | Halogen Source | Key Advantages |

| Thiourea Derivatives | 2-(Methoxymethoxy)phenol | N-Chlorosuccinimide (NCS) | Mild reaction conditions, high ortho-selectivity. |

| Chiral Phosphoric Acids | Substituted Phenols | N-Bromosuccinimide (NBS) | Potential for asymmetric halogenation. |

| Ammonium (B1175870) Salts | Phenolic Compounds | 1,3-Dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) | High ortho-selectivity, low catalyst loading. researchgate.net |

Flow Chemistry Methodologies

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream, offers several advantages over traditional batch synthesis, including improved safety, scalability, and reproducibility. researchgate.net The application of flow chemistry to the synthesis of polysubstituted benzenes, including this compound, is a significant area for future research.

Exploration of Novel Reactivity Patterns

The bromo and chloro substituents on the aromatic ring of this compound offer opportunities to explore novel reactivity patterns, particularly in the realms of radical chemistry and photo- and electrocatalysis.

Radical Chemistry Involving Halogenated Aromatic Systems

Radical-based C-H functionalization has emerged as a powerful tool for the synthesis of complex molecules. nih.gov Future research could investigate the generation of aryl radicals from this compound and their subsequent participation in cross-coupling reactions. The formation of polycyclic aromatic hydrocarbons (PAHs) from benzyl (B1604629) radicals is a known process, suggesting the potential for similar reactivity with substituted benzene (B151609) derivatives. academie-sciences.frfiveable.me

Table 2: Potential Radical-Based Functionalizations

| Radical Generation Method | Reactant | Potential Product |

| Photoredox Catalysis | This compound + Alkene | Alkylated derivative |

| Thermal Initiation | This compound + Heterocycle | Arylated heterocycle |

| Electrochemical Reduction | This compound | Dimerized or coupled products |

Photo- and Electrocatalytic Transformations

Visible-light photocatalysis has revolutionized organic synthesis by enabling reactions to proceed under mild conditions. rsc.orgnih.govcolab.wsunina.it The application of photocatalysis to the late-stage functionalization of complex molecules, including those with multiple halogen substituents, is a burgeoning field. rsc.orgnih.govcolab.wsunina.it Future work could focus on the photocatalytic C-H functionalization of this compound, allowing for the introduction of new functional groups at specific positions on the aromatic ring. nih.gov

Electrochemical synthesis offers another green and efficient method for driving chemical reactions. academie-sciences.fr The electrochemical reduction or oxidation of this compound could lead to novel transformations, such as the formation of new carbon-carbon or carbon-heteroatom bonds.

Asymmetric Synthesis Applications

The development of methods for the asymmetric synthesis of chiral molecules is a major focus of modern organic chemistry. While this compound itself is achiral, it could serve as a key precursor for the synthesis of atropisomeric biaryls. Atropisomers, which are stereoisomers arising from restricted rotation about a single bond, are important scaffolds in chiral ligands and pharmaceuticals. researchgate.netnih.gov

Future research could explore the use of this compound in catalytic asymmetric cross-coupling reactions to generate axially chiral biaryls. The methoxymethoxy (MOM) protecting group could play a crucial role in directing the stereochemical outcome of such transformations. The development of catalytic systems that can achieve high enantioselectivity in the synthesis of these challenging targets is a significant and rewarding goal. researchgate.netnih.govresearchgate.netrsc.org

Introduction of Chirality via Derivatization

Chirality is a critical feature in many biologically active molecules, as enantiomers can exhibit significantly different pharmacological effects. wikipedia.org The achiral structure of this compound provides a foundational starting point for the introduction of stereogenic centers, leading to the synthesis of advanced, chiral analogues. wikipedia.org

One potential strategy to introduce chirality is through the use of chiral derivatizing agents (CDAs). wikipedia.org These are enantiomerically pure compounds that can react with the starting material to form diastereomers, which can then be separated. wikipedia.org For instance, the methoxymethoxy group could be cleaved to reveal a phenol, which could then be reacted with a chiral acid like Mosher's acid to form diastereomeric esters. uff.br

Alternatively, a chiral center can be created directly on the benzene ring or a substituent. vedantu.com While direct asymmetric C-H activation on the benzene ring is a complex field, derivatization of the functional groups offers more straightforward routes. For example, the bromo or chloro substituents can be replaced through transition-metal-catalyzed cross-coupling reactions using chiral ligands. These reactions, under the influence of a chiral catalyst, can proceed enantioselectively to generate a chiral product. Another approach could involve the conversion of the bromo or chloro group to an organometallic reagent, which could then react with a chiral electrophile.

The creation of chiral centers can also be achieved by modifying a group introduced through substitution. For instance, a vinyl group could be introduced via a Stille or Suzuki coupling, and subsequent asymmetric dihydroxylation or epoxidation would yield a chiral diol or epoxide, respectively.

Computational Design of Advanced Derivatives

Computational chemistry offers powerful tools for the rational design of new molecules with desired properties, potentially accelerating the discovery of advanced derivatives of this compound. manchester.ac.uk Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to predict the biological activity or other properties of hypothetical derivatives. wikipedia.org

QSAR models are mathematical equations that relate the chemical structure of a compound to its properties. wikipedia.org To build a QSAR model for derivatives of this compound, a set of virtual analogues would first be generated in silico. For each of these virtual compounds, a range of molecular descriptors would be calculated. These can include:

Electronic descriptors: such as partial atomic charges, dipole moment, and frontier molecular orbital energies (HOMO and LUMO), which can provide insights into the reactivity of the molecule.

Steric descriptors: like molecular volume and surface area, which are important for understanding how a molecule might interact with a biological target.

Hydrophobic descriptors: such as the partition coefficient (logP), which influences a molecule's solubility and transport properties.

Topological descriptors: which describe the connectivity of atoms in the molecule.

Once these descriptors are calculated for a library of virtual derivatives, a statistical method, such as multiple linear regression or machine learning algorithms, would be used to build a model that correlates these descriptors with a desired property, such as predicted binding affinity to a particular enzyme or receptor. nih.gov This model could then be used to predict the properties of new, untested derivatives, guiding synthetic efforts toward the most promising candidates. nih.gov

Virtual Screening for Enhanced Reactivity or Selectivity

Virtual screening is a computational technique that allows for the rapid evaluation of large libraries of chemical compounds to identify those with a high probability of having a desired biological activity or chemical property. wikipedia.orgnvidia.com This in silico approach can significantly reduce the time and cost associated with experimental high-throughput screening. researchgate.net

In the context of this compound, a virtual library of derivatives could be created by systematically modifying its structure. For example, different functional groups could be computationally substituted at the bromo or chloro positions. This virtual library could then be screened for enhanced reactivity in specific chemical transformations or for improved selectivity towards a particular biological target. mdpi.commmsl.cz

For instance, to screen for enhanced reactivity in a Suzuki coupling reaction, the virtual derivatives could be analyzed using computational methods to predict their reaction barriers or transition state energies. researchgate.net Derivatives with lower predicted activation energies would be prioritized for synthesis.

To screen for enhanced biological selectivity, a structure-based virtual screening approach could be employed if the three-dimensional structure of the target protein is known. nvidia.com In this method, the virtual derivatives would be "docked" into the binding site of the protein, and their binding affinity would be estimated using scoring functions. mmsl.cz Compounds with high predicted binding affinities would be identified as potential leads for further investigation.

A hypothetical virtual screening workflow could involve the following steps:

Generation of a virtual library of this compound derivatives.

Calculation of molecular descriptors for each derivative.

Filtering the library based on drug-likeness criteria (e.g., Lipinski's rule of five).

Docking the remaining compounds into the active site of a target protein.

Ranking the compounds based on their predicted binding affinity.

Selection of the top-ranked compounds for synthesis and experimental testing.

Integration into Automated Synthesis Platforms

Automated synthesis platforms, particularly those based on flow chemistry, offer numerous advantages for the synthesis and derivatization of molecules like this compound. syrris.comnumberanalytics.com Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. bohrium.com This approach allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. researchgate.net

The synthesis of this compound and its derivatives could be readily adapted to an automated flow chemistry system. rsc.org For example, a multi-step synthesis could be "telescoped," where the product of one reaction is directly fed into the next reactor without the need for intermediate purification steps. rsc.org This can significantly reduce synthesis time and waste generation.

An automated platform could be designed to perform a variety of chemical transformations on the this compound scaffold, such as cross-coupling reactions, nucleophilic aromatic substitutions, or functional group interconversions. By integrating online analytical techniques, such as HPLC or mass spectrometry, the reaction output can be monitored in real-time, allowing for automated optimization of reaction conditions. researchgate.net